molecular formula C22H28N2O7 B11477833 N-{2-[2-(acetylamino)ethyl]-4,5-dimethoxyphenyl}-3,4,5-trimethoxybenzamide

N-{2-[2-(acetylamino)ethyl]-4,5-dimethoxyphenyl}-3,4,5-trimethoxybenzamide

Cat. No.: B11477833
M. Wt: 432.5 g/mol
InChI Key: IIPPIEBWBIGXEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[2-(acetylamino)ethyl]-4,5-dimethoxyphenyl}-3,4,5-trimethoxybenzamide is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and an acetylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(acetylamino)ethyl]-4,5-dimethoxyphenyl}-3,4,5-trimethoxybenzamide typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of amide bonds. One common synthetic route involves the following steps:

    Protection of Amino Groups: The amino groups are protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc).

    Formation of Amide Bond: The protected amino group is then reacted with 3,4,5-trimethoxybenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Deprotection: The protecting group is removed under acidic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(acetylamino)ethyl]-4,5-dimethoxyphenyl}-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-{2-[2-(acetylamino)ethyl]-4,5-dimethoxyphenyl}-3,4,5-trimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[2-(acetylamino)ethyl]-4,5-dimethoxyphenyl}-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[2-(acetylamino)ethyl]-4,5-dimethoxyphenyl}-3,4,5-trimethoxybenzamide is unique due to its complex structure, which allows for diverse chemical reactivity and potential applications. Its multiple methoxy groups and acetylamino group provide a versatile platform for further functionalization and exploration in various scientific fields.

Properties

Molecular Formula

C22H28N2O7

Molecular Weight

432.5 g/mol

IUPAC Name

N-[2-(2-acetamidoethyl)-4,5-dimethoxyphenyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C22H28N2O7/c1-13(25)23-8-7-14-9-17(27-2)18(28-3)12-16(14)24-22(26)15-10-19(29-4)21(31-6)20(11-15)30-5/h9-12H,7-8H2,1-6H3,(H,23,25)(H,24,26)

InChI Key

IIPPIEBWBIGXEF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=CC(=C(C=C1NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.